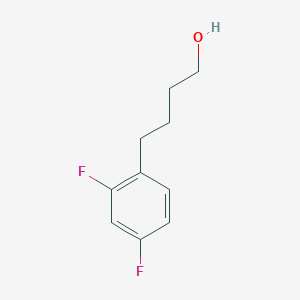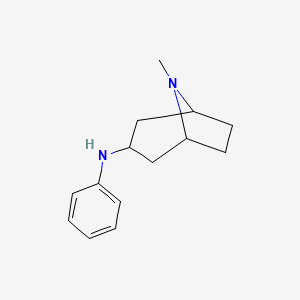
Boc-2,4-dimethoxy-D-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2,4-dimetoxi-D-homofenilalanina es un compuesto químico con la fórmula molecular C17H25NO6 y un peso molecular de 339,38 g/mol . Se utiliza principalmente en investigación y desarrollo, particularmente en los campos de la química y la biología. Este compuesto se caracteriza por su estructura única, que incluye un grupo protector Boc (terc-butoxicarbonilo) y dos grupos metoxi unidos a la cadena principal de la fenilalanina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Boc-2,4-dimetoxi-D-homofenilalanina típicamente involucra la protección del grupo amino de la 2,4-dimetoxi-D-homofenilalanina con un grupo Boc. Esto se puede lograr mediante la reacción de 2,4-dimetoxi-D-homofenilalanina con dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como trietilamina (TEA). La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano (DCM) a temperatura ambiente.
Métodos de producción industrial
Los métodos de producción industrial para Boc-2,4-dimetoxi-D-homofenilalanina son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El proceso involucra los mismos pasos básicos, pero puede incluir etapas de purificación adicionales como recristalización o cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Boc-2,4-dimetoxi-D-homofenilalanina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi se pueden oxidar para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: El compuesto se puede reducir para eliminar el grupo protector Boc, produciendo 2,4-dimetoxi-D-homofenilalanina.
Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOMe) o etóxido de sodio (NaOEt) para reacciones de sustitución.
Principales productos formados
Oxidación: Aldehídos o ácidos carboxílicos.
Reducción: 2,4-dimetoxi-D-homofenilalanina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Boc-2,4-dimetoxi-D-homofenilalanina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de péptidos y otras moléculas complejas.
Biología: Se emplea en el estudio de las interacciones enzima-sustrato y el plegamiento de proteínas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Boc-2,4-dimetoxi-D-homofenilalanina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo protector Boc se puede eliminar en condiciones ácidas, revelando el aminoácido activo, que luego puede participar en reacciones bioquímicas. Los grupos metoxi pueden influir en la afinidad de unión del compuesto y la especificidad para sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
Boc-2,4-dimetoxi-L-homofenilalanina: El isómero L del compuesto, que puede tener diferente actividad biológica.
Boc-2,4-dimetoxi-D-fenilalanina: Carece de la extensión homofenilalanina, lo que lleva a diferentes propiedades químicas.
Boc-2,4-dimetoxi-L-fenilalanina: El isómero L del derivado de la fenilalanina.
Singularidad
Boc-2,4-dimetoxi-D-homofenilalanina es única debido a su estereoquímica específica (isómero D) y la presencia de ambos grupos Boc y metoxi
Propiedades
Fórmula molecular |
C17H25NO6 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(2R)-4-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-13(15(19)20)9-7-11-6-8-12(22-4)10-14(11)23-5/h6,8,10,13H,7,9H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1 |
Clave InChI |
HGSCPNMCZQFUIU-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)OC)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)
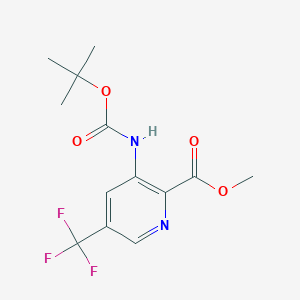

![Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12273848.png)
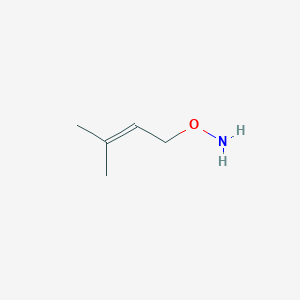

![3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273867.png)
![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12273868.png)
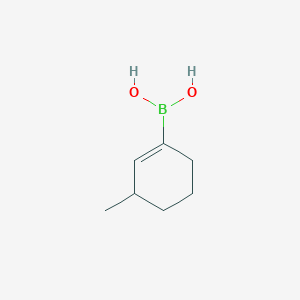
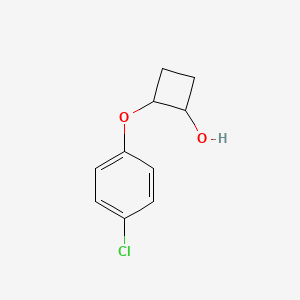
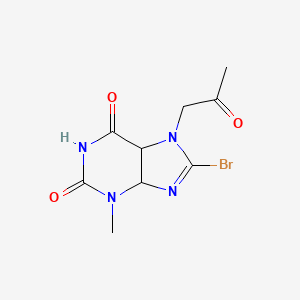
![1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate](/img/structure/B12273903.png)
